3,4'-Dichlorobenzophenone

Overview

Description

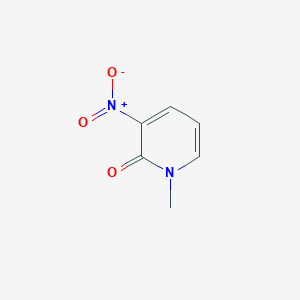

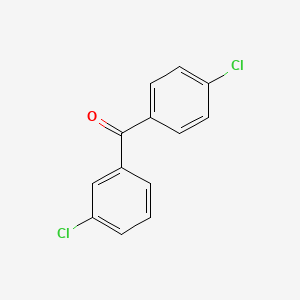

3,4’-Dichlorobenzophenone is a chemical compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 . It is a light brown to pink-grey crystalline powder .

Synthesis Analysis

The synthesis of 3,4-Dichlorobenzophenone involves dissolving diarylmethanes in CHCl3, followed by refluxing for 3 hours. The reaction mixture is then quenched with Na2S2O3·5H2O, cooled to room temperature, washed with CH2Cl2, dried with MgSO4, and filtered to get a clear organic solution .Molecular Structure Analysis

The molecular structure of 3,4’-Dichlorobenzophenone consists of two benzene rings connected by a carbonyl group, with two chlorine atoms attached to the benzene rings . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical and Chemical Properties Analysis

3,4’-Dichlorobenzophenone has a melting point of 100-103 °C and a boiling point of 356.37°C (rough estimate). Its density is estimated to be 1.2472, and it has a refractive index of 1.5555 (estimate). It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Spectroscopic Analysis and Chemical Properties

3,4'-Dichlorobenzophenone has been extensively studied through various spectroscopic methods. The vibrational frequencies of this compound were obtained using FT-IR and Raman spectral data, evaluated using Density Functional Theory. This analysis helped in understanding the molecule's electric dipole moment, hyperpolarizability, UV-absorption spectrum, and charge transfer within the molecule. Additionally, studies of its Nuclear Overhauser Effect (NBO), Mulliken's net charges, Molecular Electrostatic Potential (MEP), and thermodynamic properties have been conducted to elucidate its chemical reactivity and selectivity (Prasad et al., 2015).

Conformational Analysis

Conformational analysis of this compound provides insights into its molecular structure. Theoretical calculations and Lanthanide-induced shift (LIS) techniques have been used to study its conformation. The results suggested a helical conformer with a specific dihedral angle and indicated the most likely rotation of its phenyl rings. This analysis is crucial for understanding the compound's reactivity and stability (Abraham & Haworth, 1988).

Thermal Behavior and Phase Transitions

Studies on 4,4' dichlorobenzophenone, a closely related compound, revealed interesting dynamic features in its crystalline phases, including normal thermal behavior in phases I and III, and an unusual pattern in phase II. This study indicated thermal hysteresis in phase transition temperatures, with implications for the thermal stability and phase behavior of dichlorobenzophenones (Schneider, Wolfenson, & Brunetti, 1992).

Catalytic Applications

Research on the selective formation of 4,4′-dichlorobenzophenone through benzoylation of chlorobenzene using 4-chlorobenzoylchloride and zeolite H-beta as a catalyst has been reported. This study highlights the potential catalytic applications of dichlorobenzophenone in organic synthesis (Venkatesan et al., 2001).

Environmental Monitoring

Dichlorobenzophenone has been suggested as a potential compound for monitoring method performance in the determination of organochlorine pesticides and polychlorinated biphenyls in human serum. This highlights its role in environmental monitoring and toxicological studies [(Burse et al., 1990)](https://consensus.app/papers/compounds-monitoring-performance-determination-burse/2b2e76a8ab25595cb7506aad6af06243/?utm_source=chatgpt).

Spectral Properties and Molecular Interactions

The polarized spin-allowed electronic absorption spectrum of single-crystal 4,4′-dichlorobenzophenone has been measured. This study contributes to understanding the spectral properties and molecular interactions of dichlorobenzophenones, which are important for various analytical applications (Vala & Tanaka, 1968).

Triplet Reactivity Analysis

Research on the triplet reactivity of various chloro-substituted benzophenone derivatives, including this compound, has been conducted. This study provides valuable insights into the photoreduction reactions and hydrogen abstraction ability of these compounds, which is crucial for understanding their photochemical behavior (Li et al., 2012).

Polymer Synthesis

4,4'-dichlorobenzophenone has been used in the nickel-catalyzed polymerization to synthesize poly(4,4'-benzophenone). The study of these polymers includes their composition, molar mass, and thermal properties, highlighting the role of dichlorobenzophenones in the development of new polymeric materials (Phillips et al., 1994).

Molecular Energetics

Experimental and computational studies on the molecular energetics of chlorobenzophenones, including 4,4'-dichlorobenzophenone, have been performed. These studies are essential for understanding the enthalpy of formation and sublimation, contributing to the knowledge of thermodynamic properties of these compounds (da Silva, Amaral, & Gomes, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related to ddt and other diphenylcarbinol acaricides, which are known to target glutamate-gated chloride channels (glucl) in mites .

Mode of Action

It’s known that the electrochemical reduction behavior of 3,4-dichlorobenzophenone oxime has been studied in different supporting electrolytes covering a ph range from 20 to 120 in methanol-water mixtures . This suggests that the compound may interact with its targets through electrochemical processes.

Biochemical Pathways

Compounds structurally related to 3,4’-dichlorobenzophenone, such as ddt, are known to modulate the voltage-gated sodium channel (vgsc) .

Pharmacokinetics

The compound’s melting point (100-103 °c) and boiling point (35637°C) suggest that it may have moderate bioavailability .

Result of Action

It has been used as a reactant for the preparation of chiral benzyl alcohols , suggesting that it may have applications in synthetic chemistry.

Action Environment

The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .

Biochemical Analysis

Biochemical Properties

3,4’-Dichlorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of chiral benzyl alcohols. It interacts with various enzymes and proteins, facilitating specific chemical transformations. For instance, it has been used as a reactant in the preparation of chiral benzyl alcohols through catalytic hydrogenation reactions. The interactions between 3,4’-Dichlorobenzophenone and enzymes such as hydrogenases and oxidoreductases are crucial for these reactions. These enzymes catalyze the reduction of the carbonyl group in 3,4’-Dichlorobenzophenone, leading to the formation of the desired chiral alcohols .

Cellular Effects

3,4’-Dichlorobenzophenone exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,4’-Dichlorobenzophenone can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through specific pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .

Molecular Mechanism

The molecular mechanism of 3,4’-Dichlorobenzophenone involves its interaction with various biomolecules, including enzymes and receptors. At the molecular level, 3,4’-Dichlorobenzophenone can bind to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can lead to alterations in the metabolic processing of drugs and other chemicals . Additionally, 3,4’-Dichlorobenzophenone can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Dichlorobenzophenone can change over time due to its stability and degradation. Studies have shown that 3,4’-Dichlorobenzophenone is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to 3,4’-Dichlorobenzophenone in cell culture systems can lead to cumulative changes in gene expression and cellular metabolism . These temporal effects are important considerations for researchers studying the compound’s biochemical properties and mechanisms of action.

Dosage Effects in Animal Models

The effects of 3,4’-Dichlorobenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies in animal models have shown that high doses of 3,4’-Dichlorobenzophenone can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters . These findings highlight the importance of dose-dependent effects and the need for careful consideration of dosage when studying the compound’s biological effects.

Metabolic Pathways

3,4’-Dichlorobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the reduction of the carbonyl group to form the corresponding alcohol. This reaction is catalyzed by enzymes such as alcohol dehydrogenases and reductases. Additionally, 3,4’-Dichlorobenzophenone can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, 3,4’-Dichlorobenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. For example, 3,4’-Dichlorobenzophenone can bind to albumin and other plasma proteins, which aid in its distribution throughout the body. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 3,4’-Dichlorobenzophenone can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 3,4’-Dichlorobenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific amino acid sequences can target the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTXWDDQIXYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324704 | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-66-0 | |

| Record name | Benzophenone,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)